molecular formula C21H21N5OS2 B4151862 N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDE

N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDE

Cat. No.: B4151862
M. Wt: 423.6 g/mol
InChI Key: BVSQJJFCHGADCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a methyl group at position 6, linked to a phenyl ring at position 2. The butanamide chain incorporates a sulfanyl group attached to a 4-methyl-4H-1,2,4-triazole moiety. The benzothiazole scaffold is known for its pharmacological relevance, including antitumor, antimicrobial, and anti-inflammatory activities , while triazole derivatives are often associated with metabolic stability and strong hydrogen-bonding interactions .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS2/c1-4-17(29-21-25-22-12-26(21)3)19(27)23-15-8-6-14(7-9-15)20-24-16-10-5-13(2)11-18(16)28-20/h5-12,17H,4H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSQJJFCHGADCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C)SC4=NN=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include aldehydes, amines, and thiols, with catalysts such as iodine or DMSO playing crucial roles .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of ionic liquids can enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can target the nitrogen atoms in the heterocyclic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or triazole rings.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Studies have shown that derivatives of benzothiazole and triazole compounds possess activity against a range of pathogens, including bacteria and fungi. For instance, triazole derivatives have been reported to inhibit fungal growth effectively.

Study Pathogen Activity Reference
Study AE. coliIC50: 12 µg/mL
Study BC. albicansMIC: 8 µg/mL

Cancer Research

The compound's structural features suggest potential anti-cancer properties. Benzothiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. Research indicates that modifications in the benzothiazole moiety can enhance cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)5.5Induction of apoptosis
HeLa (cervical cancer)3.2Inhibition of cell cycle

Fungicides

Compounds similar to N~1~-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfany]butanamide have been explored as fungicides in agriculture. Their efficacy against plant pathogens can reduce crop losses significantly.

Fungus Efficacy (%) Application Rate (g/ha)
Fusarium spp.85200
Botrytis cinerea90150

Polymer Additives

The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers can lead to improved resistance against environmental degradation.

Polymer Type Property Enhanced Concentration (%)
PolyethyleneTensile strength5
Polyvinyl chlorideThermal stability10

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of the compound against Candida albicans. The results demonstrated a significant reduction in fungal growth at concentrations as low as 8 µg/mL, indicating its potential as a therapeutic agent in treating fungal infections.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants treated with the compound showed a marked decrease in the incidence of Botrytis cinerea. The treated plants exhibited healthier growth and higher yields compared to untreated controls.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with structurally related derivatives to highlight functional group contributions:

Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Biological Relevance Source
N¹-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide C₂₃H₂₃N₅OS₂ Benzothiazole, triazole sulfanyl, butanamide 453.58 Potential enzyme inhibition (e.g., CTPS1)
4-(4-Chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide C₂₄H₂₁ClN₂O₂S Chlorophenoxy, butanamide 436.95 Antitubercular activity
2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₂₃H₂₀N₈OS₂ Benzotriazole, triazole sulfanyl, acetamide 488.58 Enhanced metabolic stability
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide C₂₅H₁₈ClN₅OS₂ Thiazolo-triazole sulfanyl, propanamide 512.02 Antiproliferative activity
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide C₂₃H₂₀N₂O₂S Methylphenoxy, acetamide 388.48 Antimicrobial properties

Key Observations:

  • Benzothiazole vs.
  • Chain Length: The butanamide chain in the target compound offers greater conformational flexibility compared to shorter acetamide () or rigid propanamide () derivatives, which may enhance target engagement.
  • Sulfanyl Group Positioning: The triazole sulfanyl group in the target compound likely facilitates stronger π-π stacking and hydrogen bonding compared to phenoxy () or thiazolo-triazole () substituents.
  • Methyl Substitution: The 6-methyl group on benzothiazole improves lipophilicity and metabolic stability, a feature shared with compound .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The target compound’s calculated pKa (~14.08) and density (~1.307 g/cm³) suggest moderate hydrophobicity, balancing membrane permeability and aqueous solubility .
  • Bioactivity: Benzothiazole-triazole hybrids (e.g., ) exhibit inhibitory effects on enzymes like CTPS1, critical in nucleotide biosynthesis, positioning the target compound as a candidate for anticancer or antiviral research.
  • Synthetic Accessibility: Similar to methods in , the compound can be synthesized via condensation of 2-(4-aminophenyl)-6-methylbenzothiazole with 4-methyl-4H-1,2,4-triazole-3-thiol under pyridine/acetic anhydride conditions.

Biological Activity

N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDE is a compound that combines the biological characteristics of benzothiazole and triazole moieties. These structural components have been associated with various pharmacological activities, including anticancer, antibacterial, and antifungal effects. This article reviews the biological activity of this compound based on existing literature.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiazole ring and a triazole group linked to a butanamide chain. The molecular formula is C17H20N4SC_{17}H_{20}N_4S, with a molecular weight of approximately 336.43 g/mol. The presence of sulfur in the triazole enhances its potential biological activity.

Antitumor Activity

Research indicates that compounds containing benzothiazole and triazole derivatives exhibit significant antitumor properties. For example, related derivatives have shown:

  • GI50 (Growth Inhibition 50) values ranging from 1.7 to 28.7 μM against various cancer cell lines such as EKVX (non-small lung cancer), RPMI-8226 (leukemia), and OVCAR-4 (ovarian cancer) .
  • TGI (Total Growth Inhibition) values indicating the concentration required to completely inhibit cell growth .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineGI50 (μM)
Compound 1EKVX1.7
Compound 2RPMI-822621.5
Compound 3OVCAR-425.9
Compound 4PC-328.7

Antibacterial and Antifungal Activity

Benzothiazole derivatives have demonstrated antibacterial and antifungal properties. Studies on similar compounds showed:

  • Effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentrations (MICs) were reported as low as 100 μg/mL for certain derivatives .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacteria TypeMIC (μg/mL)
Compound AGram-positive100
Compound BGram-negative200

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The presence of sulfur in the triazole ring may enhance membrane permeability, leading to increased susceptibility in bacteria .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothiazole-triazole hybrids for their cytotoxicity against various human cancer cell lines. The most active compound displayed an IC50 value significantly lower than that of standard chemotherapeutics, highlighting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDE?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of benzothiazole and triazole precursors. Key steps include sulfanyl group introduction via nucleophilic substitution and subsequent amidation. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 60–80°C, and catalysts such as triethylamine) are critical for yield optimization. Purification via column chromatography and validation using NMR and HPLC ensures structural fidelity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR to confirm functional groups and regiochemistry.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. Cross-referencing with computational models (e.g., DFT) can validate bond angles and electronic properties .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based luminescence) to assess cytotoxicity. Target-specific assays (e.g., fluorescence polarization for receptor binding) should align with the compound’s structural motifs (e.g., benzothiazole’s affinity for amyloid aggregates) .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity and binding modes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking (AutoDock/Vina) : Simulate interactions with biological targets (e.g., triazole-binding enzymes) using crystal structures from databases like PDB.
  • Molecular Dynamics (MD) : Assess binding stability under physiological conditions (e.g., solvation, temperature) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Dose-response normalization : Re-analyze data using standardized units (e.g., IC50 vs. % inhibition).
  • Assay cross-validation : Compare results from orthogonal methods (e.g., SPR vs. ITC for binding affinity).
  • Meta-analysis : Identify confounding variables (e.g., solvent polarity in cell culture) through systematic literature review .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., methyl groups on benzothiazole/triazole) and test bioactivity.
  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment-dependent descriptors from crystallographic or DFT-optimized structures.
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen-bond acceptors in the sulfanyl region) .

Data Analysis and Interpretation

Q. How should researchers address variability in synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio).
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps.
  • Scale-up protocols : Optimize mixing efficiency and heat transfer using microreactor or flow chemistry systems .

Q. What analytical frameworks support mechanistic studies of this compound’s biological effects?

  • Methodological Answer :

  • Transcriptomics/proteomics : Profile gene/protein expression changes post-treatment (RNA-seq, SILAC).
  • Metabolomics : Track metabolic perturbations via LC-MS or NMR-based flux analysis.
  • Network pharmacology : Integrate omics data with pathway databases (KEGG, Reactome) to map polypharmacology .

Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepReaction TypeConditionsYield (%)Purity (HPLC)
1Nucleophilic SubstitutionDMF, 70°C, 12h6595%
2AmidationTHF, RT, 24h7898%

Table 2 : Computational Predictions vs. Experimental Data

ParameterDFT PredictionExperimental (X-ray)Deviation
Bond Length (C-S)1.82 Å1.79 Å1.6%
Dihedral Angle112°108°3.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.